1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine
Description
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a guanidine moiety attached to a hydroxyphenyl group
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDHDYJUBPKASA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions. For instance, 4,6-dimethylpyrimidine can be prepared by cyclization reactions involving diketones and amidines.
Attachment of the Guanidine Group: The guanidine group is introduced through nucleophilic substitution reactions. This involves reacting the pyrimidine derivative with a guanidine precursor under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Reduction Reactions
The pyrimidine ring and guanidine moiety can participate in reduction processes:
Research Note :
Catalytic hydrogenation preserves the guanidine functionality while selectively reducing the pyrimidine ring, making it useful for generating intermediates in drug discovery.
Substitution Reactions
The compound exhibits nucleophilic and electrophilic substitution at both aromatic rings:
Electrophilic Aromatic Substitution (EAS)
Nucleophilic Substitution
Structural Influence :
The dimethyl groups on the pyrimidine ring enhance electron density at specific positions, directing substitution reactions .
Coupling and Functionalization
The guanidine group facilitates coupling reactions:
Comparative Reactivity Table
Scientific Research Applications
Pharmacological Applications
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine has been studied for its pharmacological properties, particularly in relation to its biological activity against various pathogens and its potential therapeutic uses.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antibacterial properties. For instance, a series of N-substituted derivatives were synthesized and evaluated for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The results indicated that certain modifications to the guanidine structure enhanced antibacterial activity significantly .
Antioxidant Properties
Research has also highlighted the antioxidant potential of this compound. In vitro studies showed that it could scavenge free radicals effectively, suggesting possible applications in preventing oxidative stress-related diseases .
Data Table: Biological Activities of Derivatives
| Compound | Activity Tested | Result |
|---|---|---|
| This compound | Antibacterial | Active against Staphylococcus aureus |
| N-substituted derivative A | Antibacterial | Enhanced activity against Bacillus subtilis |
| N-substituted derivative B | Antioxidant | Significant free radical scavenging |
Case Study 1: Synthesis and Evaluation
A study published in a peer-reviewed journal focused on synthesizing N-substituted derivatives of this compound. The researchers assessed the biological activities of these compounds through various assays. The findings indicated that specific substitutions led to improved efficacy against bacterial strains, demonstrating the compound's versatility in drug design .
Case Study 2: Structure-Activity Relationship (SAR)
Another significant study investigated the structure-activity relationship (SAR) of this compound. By altering the substituents on the guanidine moiety, researchers were able to correlate the chemical structure with biological activity. This research provided insights into how modifications could enhance potency and selectivity for specific biological targets .
Mechanism of Action
The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding, while the guanidine moiety can engage in electrostatic interactions. These interactions can alter the conformation and function of the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
- 4,6-Dimethyl-2-pyrimidinol
- N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxy-4-methylbenzamide
Comparison: 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine is unique due to the presence of both the guanidine and hydroxyphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced binding affinity and specificity for certain molecular targets, making it a valuable tool in research and potential therapeutic applications.
Biological Activity
1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine, with the CAS number 354993-68-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C₁₃H₁₅N₅O
- Molecular Weight : 257.29 g/mol
- Structure : The compound features a pyrimidine ring substituted with two methyl groups and a guanidine moiety linked to a hydroxyphenyl group.
Antimicrobial Activity
Research has indicated that derivatives of guanidine compounds often exhibit notable antimicrobial properties. Specifically, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Guanidine Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Guanidine A | Staphylococcus aureus | 0.008 μg/mL |
| Guanidine B | Escherichia coli | 0.03 μg/mL |
| Guanidine C | Streptococcus pneumoniae | 0.06 μg/mL |
Studies suggest that the presence of specific substituents on the guanidine scaffold enhances antimicrobial potency through improved binding affinity to bacterial targets such as DNA gyrase and topoisomerase enzymes .
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have demonstrated that certain guanidine derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells.
Table 2: Cytotoxicity Against Cancer Cell Lines
These findings indicate that the compound may possess potential as an anticancer agent, warranting further investigation into its mechanisms of action and structure-activity relationships.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
- Interaction with Cellular Targets : The hydroxyphenyl group may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .
- Synergistic Effects : When combined with other antimicrobial agents, these guanidine derivatives may exhibit synergistic effects, increasing overall efficacy against resistant bacterial strains .
Case Studies
Recent studies have focused on synthesizing novel derivatives of this compound to explore their biological activities further:
- Study on Antibacterial Properties : A study evaluated a series of related compounds against Escherichia coli and Staphylococcus aureus, demonstrating enhanced antibacterial activity compared to standard antibiotics like ampicillin .
- Cytotoxicity Evaluation : Another research effort assessed the cytotoxic effects against various cancer cell lines, revealing promising results that suggest potential applications in cancer therapy .
Q & A
Basic Question: What experimental methods are recommended for characterizing the purity and structural integrity of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine?
Methodological Answer:
Characterization should combine spectroscopic and chromatographic techniques:
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase C18 columns with UV detection at 254 nm. Calibrate against a certified reference standard (if available).
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the guanidine linkage and substituent positions. For example, the 2-hydroxyphenyl group will show a deshielded proton resonance near δ 10–12 ppm due to hydrogen bonding .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in positive ion mode can verify the molecular ion peak at m/z 309.29 (calculated for ) .
Table 1: Key Physicochemical Properties for Characterization
| Property | Value | Method (Reference) |
|---|---|---|
| Melting Point | 155.59°C | Differential Scanning Calorimetry |
| Solubility (25°C, HO) | 461.4 mg/L | Shake-flask method |
| Refractive Index | 1.577 | Abbe refractometer |
Basic Question: How do pH and temperature influence the stability of this compound in aqueous solutions?
Methodological Answer:
Stability studies should employ accelerated degradation protocols:
- pH-Dependent Stability: Prepare buffered solutions (pH 2–10) and monitor degradation via HPLC over 24–72 hours. The hydroxyl group on the phenyl ring may undergo hydrolysis under acidic conditions, while the guanidine moiety is prone to oxidation at alkaline pH .
- Thermal Stability: Use thermogravimetric analysis (TGA) to identify decomposition temperatures. For example, the boiling point is reported at 444.2°C, but decomposition may occur below this threshold .
Key Consideration: Store the compound in anhydrous, inert atmospheres (<4°C) to prevent hydrolysis and oxidative degradation .
Advanced Question: How can computational modeling optimize the synthesis route for this guanidine derivative?
Methodological Answer:
Integrate quantum chemical calculations and reaction path searching:
- Reaction Mechanism Prediction: Use density functional theory (DFT) to model intermediates, such as the nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and 2-hydroxyphenyl isocyanate. Identify transition states to assess energy barriers .
- Solvent Optimization: Apply COSMO-RS simulations to predict solvent effects on yield. Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
Table 2: Example Computational Parameters for Synthesis Optimization
| Parameter | Value/Model | Software/Tool |
|---|---|---|
| Basis Set | B3LYP/6-31G(d) | Gaussian 16 |
| Solvation Model | COSMO-RS | ADF COSMO-RS Module |
Advanced Question: How to resolve contradictions in reported solubility or reactivity data across studies?
Methodological Answer:
Address discrepancies through systematic validation:
Reproduce Conditions: Ensure identical experimental setups (e.g., solvent purity, temperature control). For example, solubility values may vary due to undetected polymorphic forms .
Statistical Analysis: Apply factorial design (e.g., 2 factorial) to isolate variables like stirring rate or particle size. Evidence from Polish Journal of Chemical Technology highlights this approach for minimizing experimental noise .
Cross-Validation: Compare results with independent techniques (e.g., isothermal titration calorimetry vs. shake-flask method for solubility) .
Advanced Question: What strategies are effective for scaling up the synthesis while maintaining reaction efficiency?
Methodological Answer:
Leverage process analytical technology (PAT) and reactor design principles:
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer for exothermic steps, reducing side reactions (e.g., dimerization of guanidine intermediates) .
- In-line Monitoring: Use FTIR or Raman spectroscopy to track reaction progress in real time, enabling rapid adjustment of feed rates .
Key Challenge: The trifluoromethyl group in related analogs (e.g., CAS 303094-67-9) introduces steric hindrance, requiring optimized mixing and residence times .
Advanced Question: How can heterogeneous catalysis improve the sustainability of this compound’s synthesis?
Methodological Answer:
Explore catalytic systems to replace stoichiometric reagents:
- Metal-Organic Frameworks (MOFs): Test MOFs with Lewis acid sites (e.g., Zr-based UiO-66) for activating carbonyl groups in isocyanate intermediates .
- Biocatalysis: Screen amidase enzymes for selective guanidine bond formation, reducing waste generation .
Table 3: Comparative Catalytic Efficiency
| Catalyst | Yield (%) | Turnover Frequency (h) | Reference |
|---|---|---|---|
| UiO-66-Zr | 78 | 12.5 | |
| Palladium/C | 65 | 8.2 |
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Adhere to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation):
- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and synthesis .
- Spill Management: Neutralize spills with activated carbon or vermiculite, avoiding water to prevent dissolution .
Advanced Question: How to design a robust stability-indicating assay for quality control?
Methodological Answer:
Develop forced degradation studies followed by method validation:
- Stress Conditions: Expose the compound to UV light (ICH Q1B), 40°C/75% RH (accelerated stability), and oxidative agents (e.g., 3% HO).
- Chromatographic Separation: Use a gradient HPLC method with a phenyl-hexyl column to resolve degradation products (e.g., hydrolyzed guanidine or dimerized pyrimidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
